Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by the presence of a 3-chlorophenyl group attached to a dihydropyridine ring, with two ester groups at the 3 and 5 positions. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+methyl acetoacetate+ammonia→Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the interactions of dihydropyridines with biological targets.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.
Felodipine: A dihydropyridine calcium channel blocker used to manage hypertension.
Uniqueness
Dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its binding affinity and selectivity for calcium channels. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Properties
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-4-3-5-10(16)6-9/h3-8,13,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFXXZMOLBICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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